alpha-L-glucopyranose

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-MDMQIMBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316421 | |

| Record name | α-L-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-66-0 | |

| Record name | α-L-Glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Glucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-L-Glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-GLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGO3M3VI6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

alpha-L-glucopyranose chemical structure and stereochemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monosaccharides are the fundamental building blocks of carbohydrates, playing indispensable roles in biological systems ranging from energy metabolism to cellular recognition. The stereochemical configuration of these simple sugars dictates their biological activity and physical properties. While D-isomers of sugars, such as D-glucose, are prevalent in nature, their L-enantiomers represent a unique class of molecules with significant applications in research and therapeutics. This guide provides an in-depth technical overview of the chemical structure and stereochemistry of alpha-L-glucopyranose, the cyclic hemiacetal form of L-glucose.

Chemical Structure and Nomenclature

This compound is a monosaccharide and the L-enantiomer of the naturally abundant alpha-D-glucose.[1] It shares the same molecular formula and connectivity as its D-counterpart but differs in the spatial arrangement of its constituent atoms.[1]

-

IUPAC Name: (2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol[2]

The "pyranose" designation indicates that the molecule exists as a six-membered ring, consisting of five carbon atoms and one oxygen atom.[5] This cyclic structure is formed through an intramolecular reaction between the aldehyde group at carbon-1 (C1) and the hydroxyl group at carbon-5 (C5) of the open-chain L-glucose molecule.[6] This cyclization creates a new chiral center at C1, known as the anomeric carbon.

Stereochemistry

The stereochemistry of this compound is defined by two key features: the "L" configuration and the "alpha" anomeric form.

-

L-Configuration: The "L" designation refers to the stereochemistry at the chiral carbon furthest from the carbonyl group in the open-chain form, which is C5.[7][8] In the Fischer projection of L-glucose, the hydroxyl group on C5 is positioned on the left side.[7][9] L-glucose is the enantiomer of D-glucose, meaning all of its chiral centers are inverted relative to D-glucose.[7][8][10]

-

Alpha (α) Anomer: The "alpha" designation describes the orientation of the hydroxyl group on the anomeric carbon (C1). In the Haworth projection of an L-sugar, the α-anomer is defined as having the anomeric hydroxyl group and the -CH₂OH group (C6) on opposite sides (trans) of the ring's plane.[11] In the more stable chair conformation, this corresponds to the anomeric hydroxyl group being in the axial position.

Chair Conformation

The pyranose ring is not planar but exists in a lower-energy chair conformation.[5][12] For this compound, the substituents on the ring are arranged as follows:

-

C1 (Anomeric Carbon): The hydroxyl group is in the axial position.

-

C2, C3, C4: The hydroxyl groups are in the equatorial positions.

-

C5: The hydroxymethyl (-CH₂OH) group is in the equatorial position.

This conformation is the mirror image of the more common alpha-D-glucopyranose.

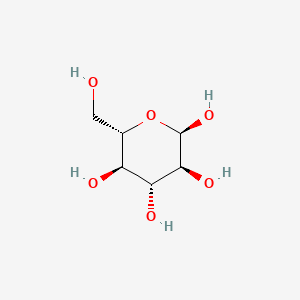

Visualization of Chemical Structure

The following diagram illustrates the chair conformation of this compound, highlighting the key stereochemical features.

Physicochemical Properties

L-glucose is synthetically produced and is not found in nature.[4][13] While it shares the same molecular formula as D-glucose, its different stereochemistry results in distinct physical and biological properties. L-glucose is reported to be indistinguishable in taste from D-glucose.[13]

| Property | Value | Unit |

| Molecular Weight | 180.156 | g/mol |

| Melting Point | 153-156 | °C |

| Specific Rotation [α] | -52 | °, c=5 in H₂O |

| Solubility | Soluble in water, slightly in alcohol | - |

| Appearance | White crystalline powder | - |

(Data sourced from references[1][14])

A key biological distinction is that L-glucose is not metabolized by most organisms as an energy source.[1][13] This is because the enzyme hexokinase, which initiates glycolysis, is highly specific for the D-configuration and cannot phosphorylate L-glucose.[1][13]

Experimental Protocols for Structural Elucidation

The determination of the precise three-dimensional structure and stereochemistry of monosaccharides like this compound relies on a combination of advanced analytical techniques.

Protocol: Single-Crystal X-ray Diffraction

This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and absolute configuration.

Methodology:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent system (e.g., water-ethanol mixture). Single crystals are grown through slow evaporation, vapor diffusion, or controlled cooling of the saturated solution.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the precise atomic positions, confirming the chair conformation and the axial/equatorial positions of all substituents.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing information about connectivity and stereochemistry.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O) and placed in an NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. The chemical shifts, integration, and coupling constants (J-values) of the proton signals are analyzed. The signal for the anomeric proton (H1) is particularly diagnostic. A large coupling constant between H1 and H2 (³J_H1,H2) is indicative of a trans-diaxial relationship, confirming the axial position of H1 and thus the equatorial position of the anomeric -OH group in the beta anomer, or a smaller coupling constant for the alpha anomer.

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number of unique carbon environments. The chemical shift of the anomeric carbon (C1) is a key indicator of the anomeric configuration.

-

2D NMR Experiments (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, allowing for the tracing of the spin system from H1 through to the H6 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of ¹H and ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, confirming the overall connectivity and ring structure.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this compound, cross-peaks between the axial anomeric proton (H1) and other axial protons (e.g., H3, H5) would be expected, providing definitive proof of its axial orientation and confirming the alpha configuration.

Conclusion

This compound is the stereochemical mirror image of its well-known D-counterpart. Its structure is characterized by a six-membered pyranose ring in a chair conformation, an L-configuration at the C5 carbon, and an axial hydroxyl group at the anomeric C1 position. While sharing a basic chemical formula with D-glucose, its unique stereochemistry renders it biologically inert in most metabolic pathways, making it a valuable tool for research in glycobiology, enzymology, and as a non-caloric sweetener or therapeutic agent. The precise elucidation of its structure is accomplished through powerful analytical methods such as X-ray crystallography and multi-dimensional NMR spectroscopy.

References

- 1. chempep.com [chempep.com]

- 2. This compound | C6H12O6 | CID 6971003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. α-L-glucopyranose - Wikidata [wikidata.org]

- 4. Glucose - Wikipedia [en.wikipedia.org]

- 5. Chair Conformation Of Glucose | bartleby [bartleby.com]

- 6. Monosaccharide Structure: Conformations & Forms - Creative Biolabs [creative-biolabs.com]

- 7. D and L Sugars - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. physiol.uzh.ch [physiol.uzh.ch]

- 13. L-Glucose - Wikipedia [en.wikipedia.org]

- 14. L-GLUCOSE | 921-60-8 [chemicalbook.com]

The Enantiomeric Counterpart: A Technical Guide to alpha-L-Glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of carbohydrate chemistry and its biological implications, D-glucose stands as a central figure, being the primary source of energy for most living organisms. However, its mirror image, L-glucose, presents a fascinating case of stereochemical influence on biological activity. While sharing the same chemical formula and connectivity of atoms, this enantiomer exhibits profoundly different properties, rendering it largely non-metabolizable in most biological systems. This technical guide provides an in-depth exploration of alpha-L-glucopyranose, the enantiomer of D-glucose, focusing on its stereochemistry, physicochemical properties, synthesis, and its emerging applications in research and drug development.

Stereochemistry: The Mirror Image Distinction

D-glucose and L-glucose are enantiomers, meaning they are non-superimposable mirror images of each other.[1][2] This difference arises from the opposite configuration at all chiral centers in the molecule. The "D" and "L" designation is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5 in the open-chain form). In D-glucose, this hydroxyl group is on the right in the Fischer projection, while in L-glucose, it is on the left.[2]

In solution, glucose exists predominantly in a cyclic pyranose form. The cyclization of the open-chain form results in the formation of a new chiral center at C1, the anomeric carbon. This gives rise to two anomers: alpha (α) and beta (β). In the Haworth projection of D-glucose, the α-anomer has the hydroxyl group on the anomeric carbon (C1) on the opposite side of the ring from the CH₂OH group (C6). Conversely, in α-L-glucopyranose, due to it being the mirror image, the hydroxyl group at C1 is also in the alpha configuration relative to its own ring structure.

Figure 1: Stereoisomeric relationship between D-glucose and L-glucose anomers.

Physicochemical Properties: A Comparative Analysis

While chemically identical in terms of atomic composition, the differing stereochemistry of D- and L-glucose leads to distinct physical properties, most notably their interaction with plane-polarized light. As enantiomers, they rotate plane-polarized light to an equal extent but in opposite directions.[3] The following table summarizes key physicochemical properties of the alpha-anomers of D- and L-glucopyranose.

| Property | α-D-Glucopyranose | α-L-Glucopyranose | Reference(s) |

| Molar Mass ( g/mol ) | 180.16 | 180.16 | [3] |

| Melting Point (°C) | 146 | 153-156 | [3][4] |

| Specific Rotation ([α]D) | +112.2° | -112.2° | [3][5] |

| Solubility in Water ( g/100 mL at 25°C) | ~91 | ~91 | [6][7] |

Experimental Protocols: Synthesis of L-Glucose

L-glucose is not naturally abundant and therefore must be synthesized for research and development purposes.[8] Two primary synthetic routes have been established, starting from either L-arabinose or the readily available D-glucose.

Synthesis from L-Arabinose via Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose.[9][10] This process involves the addition of a cyanide ion to the carbonyl group of L-arabinose, followed by hydrolysis and reduction to yield a mixture of L-glucose and L-mannose, which can then be separated.

A generalized experimental workflow is as follows:

-

Cyanohydrin Formation: L-arabinose is reacted with sodium cyanide (NaCN) to form a mixture of two diastereomeric cyanohydrins.

-

Hydrolysis: The cyanohydrin mixture is hydrolyzed, typically with heating in water, to convert the nitrile group into a carboxylic acid, which then forms a lactone.[10]

-

Separation: The resulting diastereomeric lactones (L-gluconolactone and L-mannonolactone) are separated using techniques such as fractional crystallization or chromatography.

-

Reduction: The separated L-gluconolactone is reduced to L-glucose using a reducing agent like sodium amalgam.[10]

Figure 2: Generalized workflow for the Kiliani-Fischer synthesis of L-glucose.

Synthesis from D-Glucose

More recent and efficient methods have been developed to synthesize L-glucose from its readily available enantiomer, D-glucose.[11][12] These multi-step syntheses involve a series of chemical transformations that effectively invert the stereochemistry at each chiral center. One reported method involves the conversion of D-glucose to a key intermediate, which is then converted into L-glucono-1,5-lactone, followed by a selective reduction to afford L-glucose.[2][13]

Biological Significance and Applications in Drug Development

The primary reason for the stark biological differences between D- and L-glucose lies in the stereospecificity of enzymes. Hexokinase, the first enzyme in the glycolytic pathway, cannot phosphorylate L-glucose, thus preventing its entry into the main energy-producing metabolic route.[8] This non-metabolizable nature of L-glucose is the foundation for its various applications.

L-Glucose in Cancer Research

Cancer cells exhibit a high rate of glucose uptake and glycolysis, a phenomenon known as the Warburg effect.[14] This has led to the exploration of glucose analogs for cancer diagnosis and therapy. While D-glucose is readily taken up by cancer cells through glucose transporters (GLUTs and SGLTs), the uptake mechanism for L-glucose is less clear and appears to be cell-type dependent.[15][16] Some studies suggest that certain cancer cells can take up L-glucose, although not through the primary glucose transporters.[15] This differential uptake has led to the development of fluorescently labeled L-glucose derivatives as potential imaging agents for cancer detection.[15]

Figure 3: Metabolic fate of D-glucose vs. L-glucose in cancer cells.

Other Therapeutic Applications

The fact that L-glucose is sweet but provides no calories has led to its investigation as a potential artificial sweetener.[8] Additionally, its non-absorbable nature has been explored for its use as a laxative and a colon-cleansing agent for procedures like colonoscopy.[7]

Conclusion

This compound, as the enantiomer of the biologically ubiquitous D-glucose, offers a compelling example of how subtle changes in stereochemistry can have profound effects on biological activity. Its inability to be metabolized by most organisms opens up a range of applications in research and medicine, from its use as a non-caloric sweetener to its potential as a diagnostic tool in oncology. Further research into the specific mechanisms of L-glucose transport and its interactions with biological systems will undoubtedly unlock even more of its potential in drug development and biomedical research.

References

- 1. Frontiers | Glucose Metabolism and Glucose Transporters in Breast Cancer [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Glucose - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. homework.study.com [homework.study.com]

- 6. homework.study.com [homework.study.com]

- 7. L-Glucose - Wikipedia [en.wikipedia.org]

- 8. Glucose_transporter [bionity.com]

- 9. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 11. Short and sweet: (D)-glucose to (L)-glucose and (L)-glucuronic acid. | Department of Chemistry [chem.ox.ac.uk]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. Glucose Transporters as a Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Glucose: Another Path to Cancer Cells [mdpi.com]

- 16. mdpi.com [mdpi.com]

The Unseen Architects: A Technical Guide to the Biological Significance of L-Sugars in Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

While D-sugars form the backbone of mainstream cellular metabolism and structure, their stereoisomers, the L-sugars, represent a fascinating and functionally diverse class of molecules often overlooked. This technical guide delves into the core biological significance of L-sugars in nature, moving beyond their perceived rarity to illuminate their critical roles in cellular recognition, microbial pathogenesis, and as potential therapeutic targets. We provide a comprehensive overview of the natural occurrence, metabolism, and physiological functions of key L-sugars, including L-fucose, L-rhamnose, and L-arabinose. This guide is supplemented with curated quantitative data, detailed experimental protocols for their study, and visual representations of key pathways to empower researchers in the fields of glycobiology, drug discovery, and molecular biology to explore the untapped potential of these unique monosaccharides.

Introduction: The Chirality Conundrum in Glycobiology

In the vast landscape of carbohydrates, the D-isomers of sugars are overwhelmingly predominant, serving as the primary energy source and structural components for most life forms.[1][2] However, a select group of L-sugars is found in nature, where they play highly specific and crucial roles.[3][4] Unlike their D-counterparts, L-sugars are not typically metabolized for energy in mammals, a property that has significant implications for their biological functions and therapeutic potential.[5][6] This guide focuses on the most biologically significant L-sugars: L-fucose, L-rhamnose, and L-arabinose, exploring their synthesis, incorporation into glycoconjugates, and their impact on cellular processes in health and disease.

Natural Occurrence and Distribution of L-Sugars

L-sugars are found across various domains of life, from bacteria and plants to mammals, where they are often integral components of complex glycans.

-

L-Fucose: This 6-deoxy-L-galactose is a terminal sugar on many N- and O-linked glycans and glycolipids in mammals.[7] It is a key component of the ABO blood group antigens and is crucial for selectin-mediated leukocyte adhesion.[7][8] L-fucose is also found in the polysaccharides of algae and in the lipopolysaccharides (LPS) of certain bacteria.[8]

-

L-Rhamnose: A 6-deoxy-L-mannose, L-rhamnose is a primary constituent of the cell walls of many bacteria, including pathogenic species like Mycobacterium tuberculosis and Streptococcus mutans.[3][9][10] In plants, it is a component of pectin (B1162225) and various glycosides.[9]

-

L-Arabinose: This pentose (B10789219) is a major component of plant cell wall polysaccharides such as pectin and hemicellulose.[11][12][13] It is also utilized as a carbon source by many bacteria, which possess specific metabolic pathways for its catabolism.[11][14]

Metabolism of L-Sugars: Unique Biosynthetic Pathways

The biosynthesis of L-sugars involves enzymatic pathways that are distinct from those of D-sugars, presenting potential targets for therapeutic intervention.

L-Fucose Metabolism

In mammals, L-fucose is synthesized from GDP-mannose via a two-step enzymatic reaction. The resulting GDP-L-fucose serves as the activated donor for fucosyltransferases (FUTs), which attach fucose to glycan chains.[7]

L-Rhamnose Biosynthesis

In bacteria, the biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate is a four-step enzymatic process catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[15][16] The absence of this pathway in humans makes it an attractive target for antimicrobial drug development.[15][17]

L-Arabinose Metabolism

Bacteria such as Escherichia coli possess a well-characterized ara operon that encodes the enzymes necessary for the transport and catabolism of L-arabinose.[14] L-arabinose is converted to D-xylulose-5-phosphate, which then enters the pentose phosphate (B84403) pathway.[11][14]

Quantitative Data on L-Sugar Abundance and Activity

The following tables summarize key quantitative data related to the biological significance of L-sugars.

Table 1: Serum L-Fucose Levels in Health and Disease

| Condition | Mean Serum L-Fucose Level (mg/dL) | Reference |

| Healthy Controls | 7.22 ± 0.26 | [1] |

| Oral Leukoplakia | 35.28 ± 4.25 | [1] |

| Oral Submucous Fibrosis | 37.83 ± 4.73 | [1] |

| Oral Cancer | 46.63 ± 5.29 | [1] |

| Head and Neck Cancer Controls | 4.74 ± 1.55 | [2] |

| Head and Neck Cancer Patients | 11.33 ± 7.39 | [2] |

Table 2: Kinetic Parameters of Fucosyltransferases (FUTs)

| Enzyme | Ligand (Acceptor/Inhibitor) | Ligand Type | Parameter | Value | Reference |

| α1,6-FucT (Rhizobium sp.) | 1-(R)-amino-phenylmethyl C-fucopyranoside | Inhibitor | IC50 | 690 µM | [3] |

| α1,6-FucT (Rhizobium sp.) | Phenylmethyl C-fucopyranoside (isomer 1) | Inhibitor | IC50 | > 5 mM | [3] |

| α1,6-FucT (Rhizobium sp.) | Phenylmethyl C-fucopyranoside (isomer 2) | Inhibitor | IC50 | 2.1 mM | [3] |

| FucT VI | Fucose mimetic-1 | Inhibitor | Ki | 2 mM | [3] |

| FucT VI | GDP-triazole derivative (GDP-TZ) | Inhibitor | Ki | 62 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-sugars.

Quantification of L-Sugars by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of L-sugars in a biological sample.

Materials:

-

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).[18][19]

-

Amino-functionalized silica (B1680970) column (e.g., 4.6 x 150 mm, 5 µm).[18]

-

HPLC-grade acetonitrile (B52724) and ultrapure water.[18]

-

L-sugar standards (L-fucose, L-rhamnose, L-arabinose).

-

Sample for analysis.

Procedure:

-

Sample Preparation:

-

HPLC Method:

-

Data Analysis:

L-Arabinose Isomerase Activity Assay

Objective: To measure the enzymatic activity of L-arabinose isomerase.

Materials:

-

Purified L-arabinose isomerase.

-

Cysteine-carbazole-sulfuric acid reagent for colorimetric detection.[8]

-

Spectrophotometer.

Procedure:

-

Reaction Setup:

-

Incubation:

-

Reaction Termination:

-

Detection of Product (L-ribulose or D-tagatose):

-

Colorimetric Method: Add the cysteine-carbazole-sulfuric acid reagent to the reaction mixture and measure the absorbance at 560 nm.[23]

-

HPLC Method: Analyze the reaction mixture by HPLC as described in section 5.1.

-

-

Calculation of Activity:

Selectin-Mediated Cell Adhesion Assay

Objective: To assess the adhesion of cells to a selectin-coated surface, a process often mediated by L-fucose-containing glycans.

Materials:

-

24-well plates coated with E-selectin or endothelial cells expressing E-selectin.[9][24]

-

Cancer cells or leukocytes to be tested.

-

RPMI medium with and without fetal calf serum (FCS).[9]

-

BCECF-AM (fluorescent dye).[9]

-

Rotating platform.[9]

-

Fluorescence plate reader.[9]

Procedure:

-

Cell Labeling:

-

Adhesion Assay:

-

Washing:

-

Gently wash the wells twice with PBS containing Ca²⁺ and Mg²⁺ to remove non-adherent cells.[9]

-

-

Quantification:

L-Sugars in Signaling and Disease

Alterations in the expression of L-sugar-containing glycans are hallmarks of several diseases, particularly cancer.

L-Fucose in Cancer and Inflammation

Increased fucosylation is a common feature of cancer cells and is associated with metastasis and poor prognosis.[15][25] Fucosylated antigens, such as sialyl Lewis X, on the surface of cancer cells mediate their adhesion to E-selectin on endothelial cells, facilitating extravasation and the formation of metastatic colonies.[25]

L-Rhamnose as a Bacterial Virulence Factor

The L-rhamnose-containing polysaccharides in the cell walls of pathogenic bacteria are crucial for their viability and virulence.[16][26] These structures can protect the bacteria from the host immune system and are essential for maintaining cell wall integrity.[16]

Visualizing L-Sugar Pathways and Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and interactions involving L-sugars.

Caption: Bacterial L-Arabinose Catabolic Pathway.

Caption: Bacterial dTDP-L-Rhamnose Biosynthesis Pathway.

References

- 1. Serum fucose level in oral cancer, leukoplakia, and oral sub mucous fibrosis: A biochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of Serum L-fucose Glycoprotein as Cancer Biomarker in Head and Neck Malignancies without Distant Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selectins: An Important Family of Glycan-Binding Cell Adhesion Molecules in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [Selectin-mediated cell adhesion assay of tumor cells]:Glycoscience Protocol Online Database [jcggdb.jp]

- 10. journals.asm.org [journals.asm.org]

- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 12. Total Sugar Quantitative Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Characterization of a Thermostable l-Arabinose (d-Galactose) Isomerase from the Hyperthermophilic Eubacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. e-century.us [e-century.us]

- 16. Bacterial glycobiology: rhamnose-containing cell wall polysaccharides in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 20. lcms.cz [lcms.cz]

- 21. researchgate.net [researchgate.net]

- 22. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Rhamnose Binding Protein as an Anti-Bacterial Agent—Targeting Biofilm of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomer of Life's Sugar: A Technical Guide to the Discovery and Natural Occurrence of L-Glucose

Abstract: L-glucose, the enantiomer of the ubiquitous D-glucose, presents a fascinating case study in stereochemistry and its profound impact on biological systems. While structurally a mirror image of the primary cellular fuel, L-glucose is largely unrecognized by the metabolic machinery of most organisms. This technical guide provides an in-depth exploration of the discovery of L-glucose, its scarce natural occurrence, and its unique physicochemical and biological properties. We will detail key synthetic methodologies, examine its interaction with biological systems such as taste receptors, and discuss its potential applications in pharmacology and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this "unnatural" sugar.

Discovery and Stereochemical Elucidation

The story of L-glucose is intrinsically linked to the pioneering work of German chemist Emil Fischer in the late 19th century. His research into the structure of sugars laid the foundation for modern stereochemistry. Faced with a multitude of possible isomers for aldohexoses, Fischer developed the Fischer projection formula to represent the three-dimensional arrangement of atoms in these chiral molecules.[1]

In a landmark achievement, Fischer successfully deduced the stereochemical configurations of all known sugars between 1891 and 1894.[2] He made an arbitrary assignment for the configuration of (+)-glucose, designating it as part of the "D-family" because the hydroxyl group on the chiral center furthest from the aldehyde group pointed to the right in the Fischer projection.[1] Consequently, its mirror image was designated as belonging to the "L-family".[1] This initial assignment had a 50% chance of being correct, a fact that was only confirmed in 1951 through X-ray fluorescence studies.[1][3]

Fischer's work was not merely theoretical. During his attempts to perform a Kiliani synthesis (a method for elongating an aldose chain) on L-arabinose, he unexpectedly produced a mixture of two epimeric sugar acids. Upon purification and hydrolysis, one of these yielded the enantiomer of natural glucose, marking the first synthesis and definitive identification of L-glucose.[4] This experiment also represented one of the first documented examples of an asymmetric synthesis.[4]

References

An In-depth Technical Guide to the Physical and Chemical Properties of alpha-L-Glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-L-Glucopyranose is the L-enantiomer of the naturally abundant D-glucose.[1][2] While D-glucose is a cornerstone of cellular metabolism in most living organisms, L-glucose is a synthetic sugar that is not typically metabolized for energy.[2] This unique characteristic makes it a subject of interest in various fields, including drug development as a potential therapeutic agent and as a colon-cleansing agent.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding for research and development applications.

Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These properties are fundamental for its handling, formulation, and application in various experimental settings.

| Property | Value | References |

| Molecular Formula | C₆H₁₂O₆ | [1][3] |

| Molar Mass | 180.16 g/mol | [1][3] |

| Appearance | White powder | [1] |

| Melting Point | 153-156°C | [1] |

| Density | ~1.2805 g/cm³ (rough estimate) | [1] |

| Solubility | Soluble in water (50 mg/ml), slightly soluble in alcohol. | [1] |

| Specific Rotation [α] | -112.2° (initial, c=5, H₂O) | [1][4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely defined by its functional groups: a cyclic hemiacetal and multiple hydroxyl groups.

| Property | Value / Description | References |

| IUPAC Name | (2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [3] |

| CAS Number | 492-66-0 | [3] |

| pKa | ~12.45 (Predicted) | [1] |

| Stability | Stable, but combustible and hygroscopic. Incompatible with strong oxidizing agents. | [1] |

| Key Reactivity | Undergoes mutarotation in solution; hydroxyl groups can be esterified and etherified. | [5][6] |

Mutarotation

One of the most significant chemical properties of glucopyranose anomers is mutarotation. When pure this compound is dissolved in an aqueous solution, the specific optical rotation gradually changes from its initial value to a stable equilibrium value.[4][5] This phenomenon occurs because the cyclic hemiacetal is in equilibrium with the open-chain aldehyde form, which can then re-close to form either the alpha or beta anomer.[7][8] For D-glucose, the specific rotation changes from +112.2° for the pure alpha anomer to an equilibrium value of +52.7°.[9] As the enantiomer, alpha-L-glucose exhibits the same magnitude of rotation but in the opposite direction, starting at -112.2° and reaching an equilibrium value of -52.7°.[4][10]

Reactivity of Hydroxyl Groups

Like simple alcohols, the hydroxyl groups of this compound can undergo esterification and etherification.[6]

-

Esterification: Treatment with an acid anhydride (B1165640) or acid chloride in the presence of a base will convert all hydroxyl groups, including the anomeric one, to their corresponding esters. For example, β-D-glucopyranose is converted to its pentaacetate with acetic anhydride.[6]

-

Etherification: Reaction with an alkyl halide in the presence of a mild base like silver oxide (Ag₂O) yields ethers. Strong bases can degrade the sugar molecule.[6] The anomeric hydroxyl group is particularly reactive due to its hemiacetal nature.

Experimental Protocols

Determination of Melting Point

Methodology:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Finely powder a small amount of the sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point (153°C).

-

Decrease the heating rate to 1-2°C per minute to ensure accurate determination.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Measurement of Specific Rotation and Mutarotation

Methodology:

-

Prepare a solution of known concentration (e.g., 5 g per 100 mL, which is c=5) by accurately weighing the pure this compound and dissolving it in a volumetric flask with distilled water.

-

Calibrate a polarimeter using a blank (distilled water).

-

Quickly transfer the freshly prepared solution to the polarimeter cell.

-

Immediately measure the optical rotation (α_obs) and record the time. This initial reading should be close to the theoretical value corresponding to -112.2°.

-

Continue to take readings at regular intervals (e.g., every 5-10 minutes) until the optical rotation value becomes constant. This final, stable reading is the equilibrium rotation.

-

Calculate the specific rotation [α] at each time point using the formula: [α] = α_obs / (l * c) where:

-

α_obs is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

References

- 1. chembk.com [chembk.com]

- 2. L-Glucose - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H12O6 | CID 6971003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. homework.study.com [homework.study.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mutarotation - Chemistry Steps [chemistrysteps.com]

- 8. conductscience.com [conductscience.com]

- 9. Glucose - Wikipedia [en.wikipedia.org]

- 10. Transition states for glucopyranose interconversion - PMC [pmc.ncbi.nlm.nih.gov]

alpha-L-glucopyranose CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-L-glucopyranose, including its chemical properties, synthesis, and biological significance. The information is tailored for professionals in research and drug development who require a detailed understanding of this L-enantiomer of glucose.

Core Properties of this compound

This compound is the L-stereoisomer of glucopyranose. Unlike its naturally abundant counterpart, alpha-D-glucopyranose, the L-isomer is not readily metabolized by most organisms.[1][2] This unique characteristic makes it a valuable tool in various scientific investigations, particularly as a control in metabolic studies.

| Property | Value | Source |

| CAS Number | 492-66-0 | [3][4] |

| Molecular Formula | C₆H₁₂O₆ | [3] |

| Molecular Weight | 180.16 g/mol | [3] |

| IUPAC Name | (2R,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [3] |

| Synonyms | alpha-L-Glucose | [3] |

| Appearance | White or colorless solid | [1] |

| Solubility | Highly soluble in water | [1] |

Synthesis of L-Glucose

The synthesis of L-glucose is a significant area of research due to its potential applications as a non-caloric sweetener and its use in scientific research.[2] Several synthetic routes have been developed, often starting from more common D-sugars and involving stereochemical inversion at key carbon atoms.

Experimental Protocol: Synthesis of L-Glucose from D-Glucose

This protocol outlines a conceptual strategy for the synthesis of L-glucose from D-glucose, involving the interchange of functional groups at the C1 and C5 positions.[5]

Materials:

-

D-glucose

-

Protecting group reagents (e.g., for hydroxyl groups)

-

Reagents for C1 functionalization (e.g., for the introduction of a silyl (B83357) enol ether)

-

Lead(IV) tetraacetate for oxidative decarboxylation at C5

-

Reducing agents

-

Solvents (e.g., chloroform, methanol)

-

Chromatography supplies for purification

Methodology:

-

Protection of Hydroxyl Groups: Protect the hydroxyl groups of D-glucose to prevent unwanted side reactions. This can be achieved using standard protecting group chemistry.

-

Functionalization at C1: Introduce a silyl enol ether at the C1 position. This is a key step to enable the subsequent chemical transformations.

-

Oxidative Decarboxylation at C5: Employ lead(IV) tetraacetate to mediate the oxidative decarboxylation at the C5 position. This reaction is crucial for the inversion of stereochemistry at this center.

-

Reduction: Reduce the intermediate product to form the L-glucose backbone.

-

Deprotection: Remove the protecting groups to yield L-glucose.

-

Purification: Purify the final product using techniques such as column chromatography to obtain high-purity L-glucose.

Biological Interactions and Signaling

A defining feature of this compound is its general lack of biological activity in most organisms. It is typically not recognized by the cellular machinery responsible for glucose uptake and metabolism.

Cellular Uptake and Metabolism

Most cells utilize specific transporter proteins, such as the GLUT family of transporters, for the uptake of D-glucose. These transporters exhibit a high degree of stereoselectivity and do not efficiently transport L-glucose.[4][6] Furthermore, the initial enzyme in glycolysis, hexokinase, cannot phosphorylate L-glucose, preventing its entry into the metabolic pathway.[2]

Signaling Pathways

Due to its inability to be transported and metabolized, this compound does not trigger the complex signaling cascades associated with D-glucose, such as the insulin (B600854) signaling pathway or the glucagon (B607659) signaling pathway.[7][][9] These pathways are initiated by changes in intracellular D-glucose levels and are central to maintaining glucose homeostasis. The inert nature of L-glucose makes it an excellent negative control in studies investigating these signaling events.

Experimental Applications

The primary experimental application of this compound stems from its role as a non-metabolizable control.

Experimental Protocol: Glucose Uptake Assay

This protocol describes a typical glucose uptake assay using a fluorescently labeled D-glucose analog (e.g., 2-NBDG) and this compound as a competitive and negative control.

Materials:

-

Cultured cells of interest

-

Fluorescent D-glucose analog (e.g., 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose, 2-NBDG)

-

alpha-D-Glucose (unlabeled)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Methodology:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Starvation: To enhance glucose uptake, starve the cells of glucose for a defined period (e.g., 1-2 hours) by incubating them in a glucose-free medium.

-

Treatment: Treat the cells with the following conditions:

-

Control: Glucose-free medium.

-

Positive Control: Medium containing 2-NBDG.

-

Competition Control: Medium containing 2-NBDG and an excess of unlabeled alpha-D-Glucose.

-

Negative Control: Medium containing 2-NBDG and an excess of this compound.

-

-

Incubation: Incubate the cells with the treatment media for a specific time (e.g., 30-60 minutes) to allow for glucose uptake.

-

Washing: Wash the cells with cold PBS to remove extracellular fluorescence.

-

Analysis: Measure the intracellular fluorescence using a fluorescence microscope or a plate reader. The fluorescence intensity is proportional to the amount of glucose uptake.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. L-Glucose - Wikipedia [en.wikipedia.org]

- 3. This compound | C6H12O6 | CID 6971003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 6. L-Glucose: Another Path to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 9. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

Theoretical Conformational Analysis of alpha-L-Glucopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glucose is the enantiomer of the naturally abundant D-glucose. While not typically found in nature or utilized in biological energy pathways, L-glucose and its derivatives are of significant interest in medicinal chemistry and drug development, for instance, as a potential low-calorie sweetener and for its laxative properties. Understanding the three-dimensional structure and conformational dynamics of alpha-L-glucopyranose is crucial for elucidating its interactions with biological targets and for the rational design of novel therapeutics.

This technical guide provides an in-depth overview of the theoretical conformational analysis of this compound. As this compound is the mirror image of alpha-D-glucopyranose, the principles and relative energies of its conformations are directly analogous.[1] This guide leverages the extensive computational and theoretical data available for D-glucose to describe the conformational landscape of its L-enantiomer.

Theoretical Methodologies for Conformational Analysis

The conformational landscape of monosaccharides is complex, involving ring puckering, rotation of the exocyclic hydroxymethyl group, and orientation of hydroxyl groups. Theoretical and computational methods are indispensable for exploring this landscape.

Key Computational Approaches:

-

Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost. DFT is widely used to calculate the relative energies of different conformers and to study the effects of solvation.[2][3] Common functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(2d,2p) are frequently employed.[2][3]

-

Ab Initio Methods: These are highly accurate quantum mechanical calculations, such as Møller-Plesset perturbation theory (e.g., MP2, MP4), used for precise energy calculations of key conformers and transition states.[4]

-

Molecular Dynamics (MD) Simulations: This technique simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior of this compound in different environments, particularly in aqueous solutions.[5][6] MD simulations are crucial for understanding how solvent interactions influence conformational preferences.

-

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): These methods combine the accuracy of quantum mechanics for a specific region of interest (e.g., the sugar) with the efficiency of molecular mechanics for the surrounding environment (e.g., solvent molecules), offering a detailed view of solute-solvent interactions.[2]

The Conformational Landscape of this compound

The conformational flexibility of this compound is primarily determined by three factors: the puckering of the pyranose ring, the orientation of the exocyclic hydroxymethyl group, and the intramolecular hydrogen-bonding network of the hydroxyl groups.

Pyranose Ring Puckering

The six-membered pyranose ring is not planar and adopts several conformations to minimize steric strain. The most stable conformations are the chair forms, with boat and skew-boat forms representing higher-energy intermediates.

For D-glucopyranose, the 4C1 chair conformation (where carbon-4 is above and carbon-1 is below the plane) is the most stable. Consequently, for This compound , the mirror-image 1C4 chair conformation is the most stable.[7] The alternative 4C1 chair conformation and various boat/skew-boat forms are significantly higher in energy.

Exocyclic Hydroxymethyl Group Conformation

The orientation of the hydroxymethyl group at C5 is a critical conformational feature. It is defined by the dihedral angle (O5-C5-C6-O6) and primarily exists in three staggered rotamers:

-

gg (gauche-gauche): The O6 atom is gauche to both O5 and C4.

-

gt (gauche-trans): The O6 atom is gauche to O5 and trans to C4.

-

tg (trans-gauche): The O6 atom is trans to O5 and gauche to C4.

In aqueous solution, the gg and gt conformers are the most populated, with the tg conformer being significantly less stable due to steric hindrance.[2]

Hydroxyl Group Orientation and Hydrogen Bonding

The relative orientation of the ring's hydroxyl groups leads to the formation of intramolecular hydrogen-bonding networks. These networks can be arranged in a "clockwise" or "counter-clockwise" fashion. Theoretical studies on D-glucose have shown that conformers with a counter-clockwise arrangement of hydrogen bonds are generally lower in energy by 1-2 kcal/mol.[2]

Quantitative Conformational Data

The following tables summarize the calculated relative energies and populations for the key conformational features of alpha-glucopyranose, based on theoretical studies of its D-enantiomer.

Table 1: Relative Free Energies of Hydroxymethyl Rotamers for alpha-D-Glucopyranose

| Rotamer | Relative Free Energy (kcal/mol) in Gas Phase | Estimated Population in Solution |

| gg | 0.00 | ~53% |

| gt | ~0.68 | ~46% |

| tg | ~0.73 | ~1% |

Data derived from ab initio and DFT calculations on alpha-D-glucopyranose.[2][4] The relative energies for this compound are identical.

Table 2: Relative Energies of Pyranose Ring Conformations for β-D-Glucopyranose

| Conformation | Relative Free Energy (kcal/mol) |

| 4C1 Chair | 0.0 |

| Boat/Skew-Boat (e.g., B3,O/2SO) | ~3.0 - 4.75 |

Data from ab initio metadynamics and DFT calculations on β-D-glucopyranose.[8] These values provide an estimate of the energy required to distort the pyranose ring from its ground state chair conformation, which is analogous for this compound.

Methodologies and Experimental Protocols

As this guide focuses on theoretical analysis, the protocols provided are for computational experiments.

Protocol 1: DFT Calculation of Conformer Energies

-

Structure Generation: Build the initial 3D structures for the desired conformers of this compound (e.g., 1C4 chair with gg, gt, and tg hydroxymethyl rotamers).

-

Geometry Optimization: Perform a full geometry optimization for each structure using a DFT method, for example, the B3LYP functional with the 6-311++G(2d,2p) basis set.[2]

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Solvation Modeling (Optional): To simulate an aqueous environment, apply a continuum solvation model, such as the Polarization Continuum Model (PCM), during the optimization and frequency calculations.[3]

-

Energy Analysis: Compare the resulting Gibbs free energies to determine the relative stabilities and theoretical populations of the conformers.

Protocol 2: Molecular Dynamics (MD) Simulation Workflow

-

System Setup: An initial structure of this compound is placed in a periodic box of explicit solvent (e.g., TIP3P water). A suitable force field (e.g., CHARMM36, GLYCAM) is applied to all molecules.[9]

-

Minimization and Equilibration: The system's energy is minimized to remove bad contacts. This is followed by a period of equilibration, often in NVT (constant volume) and then NPT (constant pressure) ensembles, to bring the system to the desired temperature and pressure.

-

Production Simulation: A long simulation (nanoseconds to microseconds) is run to sample the conformational space.

-

Trajectory Analysis: The resulting trajectory is analyzed to determine the populations of different conformers, lifetimes of hydrogen bonds, and to map the free energy landscape as a function of key dihedral angles or other collective variables.[9][10]

Conclusion

The conformational behavior of this compound is governed by a delicate balance of steric and stereoelectronic effects. Theoretical and computational chemistry provides powerful tools to dissect these factors. The dominant conformation is the 1C4 chair, with the exocyclic hydroxymethyl group preferentially adopting gg and gt rotamers. The stability is further modulated by the intramolecular hydrogen-bonding network. A thorough understanding of this conformational landscape, detailed through the computational protocols outlined here, is fundamental for professionals in drug design and development aiming to leverage the unique properties of L-sugars.

References

- 1. Conformations of the Pyranoid Sugars. I. Classification of Conformers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A theoretical study of the conformational behavior of analogues of alpha-L-rhamnose-1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DFTMD studies of glucose and epimers: anomeric ratios, rotamer populations, and hydration energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational analysis of oligosaccharides and polysaccharides using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Making sure you're not a bot! [gupea.ub.gu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Relative Stability of alpha-L-Glucopyranose vs. beta-L-Glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of the alpha and beta anomers of L-glucopyranose. The principles governing the conformational stability of these stereoisomers are detailed, supported by thermodynamic data and experimental methodologies. This document is intended to serve as a resource for researchers in carbohydrate chemistry, pharmacology, and drug development where the specific conformations of sugar moieties are of interest.

Introduction: Anomeric Configuration and Stability

Monosaccharides, such as L-glucose, exist predominantly in cyclic hemiacetal forms rather than their open-chain aldehyde structures. The cyclization of the L-glucose molecule results in the formation of a new chiral center at the anomeric carbon (C-1), giving rise to two diastereomers known as anomers: alpha (α) and beta (β). The orientation of the hydroxyl group on this anomeric carbon dictates the classification of the anomer and significantly influences the molecule's overall stability and biological activity.

In the context of L-glucopyranose, the six-membered ring structure is most accurately represented by a chair conformation. The substituents on this ring can occupy either axial or equatorial positions. The relative stability of the α and β anomers is primarily determined by the steric interactions of these substituents.

Theoretical Basis for Anomer Stability

The stability of glucopyranose anomers is governed by a combination of steric and stereoelectronic effects. For L-glucopyranose, as with its enantiomer D-glucopyranose, the chair conformation is the most stable.

-

Steric Hindrance: In the chair conformation of β-L-glucopyranose , all the hydroxyl groups and the hydroxymethyl group can occupy equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, leading to a more stable conformation.

-

Anomeric Effect: The anomeric effect is a stereoelectronic phenomenon that in some cases can favor the axial orientation of an electronegative substituent at the anomeric carbon. However, in aqueous solutions of glucose, steric factors that favor the equatorial position for the anomeric hydroxyl group tend to dominate.

Consequently, β-L-glucopyranose is the more stable anomer in aqueous solution compared to α-L-glucopyranose. In α-L-glucopyranose, the anomeric hydroxyl group is in an axial position, which introduces significant steric strain.

Quantitative Data on Anomeric Equilibrium

In aqueous solution, the α and β anomers of L-glucose interconvert in a process called mutarotation until an equilibrium is reached. While specific experimental data for L-glucose is sparse in the literature, the thermodynamic principles are identical to its enantiomer, D-glucose. Therefore, the equilibrium data for D-glucose can be considered a highly accurate representation for L-glucose.[1]

At equilibrium in water, the mixture consists of approximately 36% α-D-glucose and 64% β-D-glucose.[2] This indicates that the β anomer is thermodynamically favored. The equilibrium constant (Keq) for the anomerization of α-L-glucopyranose to β-L-glucopyranose can be calculated from these percentages.

The Gibbs free energy of anomerization (ΔG°) can be calculated from the equilibrium constant using the following equation:

ΔG° = -RT ln(Keq)

where:

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the temperature in Kelvin

| Parameter | Value (for D-Glucose, applicable to L-Glucose) | Reference |

| Equilibrium % of α-anomer | ~36% | [2] |

| Equilibrium % of β-anomer | ~64% | [2] |

| Equilibrium Constant (Keq) | 1.78 | Calculated |

| Gibbs Free Energy (ΔG°) at 298K | -1.42 kJ/mol | Calculated |

Experimental Protocols for Determining Anomeric Stability

The primary experimental technique for determining the relative stability and equilibrium ratio of glucopyranose anomers is Nuclear Magnetic Resonance (NMR) spectroscopy.

This protocol outlines the procedure for quantifying the relative amounts of α-L-glucopyranose and β-L-glucopyranose at equilibrium.

Objective: To determine the equilibrium ratio of α- and β-L-glucopyranose in an aqueous solution.

Materials:

-

Pure α-L-glucopyranose or β-L-glucopyranose

-

Deuterium oxide (D₂O)

-

NMR spectrometer (300 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve a known quantity of L-glucose (e.g., 10-20 mg) in D₂O (e.g., 0.6 mL) directly in an NMR tube.

-

Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient time (several hours) to ensure that the anomeric equilibrium is reached. This process of mutarotation can be monitored over time if kinetic data is desired.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the equilibrated solution.

-

The anomeric protons of the α and β anomers are well-resolved from the other sugar protons and appear at distinct chemical shifts. For D-glucose, the α-anomeric proton is typically observed around 5.2 ppm, while the β-anomeric proton is around 4.6 ppm.[2] The chemical shifts for L-glucose will be identical.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons of the α and β anomers.

-

The relative ratio of the integrals directly corresponds to the molar ratio of the two anomers at equilibrium.

-

Calculate the percentage of each anomer:

-

% α = [Integral(α) / (Integral(α) + Integral(β))] * 100

-

% β = [Integral(β) / (Integral(α) + Integral(β))] * 100

-

-

Visualizations

Caption: Interconversion of α- and β-L-glucopyranose via the open-chain form.

Caption: Workflow for determining the anomeric ratio of L-glucopyranose using NMR.

Conclusion

The relative stability of L-glucopyranose anomers is dictated by fundamental principles of stereochemistry. The β-anomer is thermodynamically more stable than the α-anomer in aqueous solutions due to the minimization of steric hindrance, with all bulky substituents adopting equatorial positions in the chair conformation. This stability is reflected in the equilibrium distribution, which heavily favors the β form. The experimental determination of this anomeric ratio is reliably achieved through ¹H NMR spectroscopy, a powerful tool for the structural analysis of carbohydrates. For professionals in drug development and related scientific fields, a thorough understanding of these conformational preferences is crucial, as the specific anomeric form can significantly impact molecular interactions and biological activity.

References

The Interconversion of α-L-Glucopyranose Anomers in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the interconversion of α-L-glucopyranose anomers in solution, a phenomenon known as mutarotation. While the vast majority of research has historically focused on its enantiomer, D-glucose, the fundamental physicochemical principles of mutarotation are directly applicable to L-glucose. This document leverages the extensive data available for D-glucose to provide a comprehensive overview for L-glucose, based on the established principles of stereoisomerism.

Introduction to Mutarotation of L-Glucose

In aqueous solution, L-glucose, like its D-enantiomer, exists predominantly in a cyclic pyranose form. This cyclization creates a new stereocenter at the anomeric carbon (C-1), resulting in two diastereomers: α-L-glucopyranose and β-L-glucopyranose. When a pure sample of either anomer is dissolved in water, the specific optical rotation of the solution gradually changes until it reaches a constant value. This process, known as mutarotation, reflects the establishment of an equilibrium between the α and β anomers through a transient open-chain aldehyde intermediate.[1][2]

The interconversion is a critical consideration in various fields, including drug development, where the specific conformation of a sugar moiety can significantly impact its biological activity and pharmacokinetic properties.

Quantitative Data on L-Glucopyranose Anomer Interconversion

Direct experimental data for the mutarotation of L-glucose is not as extensively published as for D-glucose. However, as enantiomers, the thermodynamic and kinetic parameters of their mutarotation are expected to be identical in a non-chiral solvent like water, with the only difference being the sign of the specific optical rotation. The following tables summarize the expected quantitative data for L-glucose based on the well-established values for D-glucose.

Table 1: Specific Optical Rotation of L-Glucose Anomers and Equilibrium Mixture

| Species | Specific Rotation [α]D (degrees) |

| Pure α-L-Glucopyranose | -112.2[3] |

| Pure β-L-Glucopyranose | -18.7 (inferred from D-glucose)[4] |

| Equilibrium Mixture | -52.7 (inferred from D-glucose)[2] |

Table 2: Equilibrium Composition of L-Glucopyranose Anomers in Aqueous Solution at Room Temperature

| Anomer | Equilibrium Percentage (%) |

| α-L-Glucopyranose | ~36[1] |

| β-L-Glucopyranose | ~64[1] |

| Open-chain L-glucose | <0.02[4] |

Table 3: Rate Constants for the Mutarotation of L-Glucose in Water

| Rate Constant | Value (s-1) at 20-25 °C |

| Forward (k1: α → β) | ~2.76 x 10-5[5] |

| Reverse (k-1: β → α) | ~4.91 x 10-5[5] |

| Overall (kobs = k1 + k-1) | ~7.67 x 10-5[5] |

Mechanism of Interconversion

The interconversion between α-L-glucopyranose and β-L-glucopyranose proceeds through a transient, open-chain aldehyde intermediate. This process is catalyzed by both acids and bases. In a neutral aqueous solution, water molecules can act as both a proton donor and a proton acceptor to facilitate the ring-opening and closing.

References

- 1. Glucose - Wikipedia [en.wikipedia.org]

- 2. The Anomeric Nature of Glucose and Its Implications on Its Analyses and the Influence of Diet: Are Routine Glycaemia Measurements Reliable Enough? | Oliva | Journal of Endocrinology and Metabolism [jofem.org]

- 3. jofem.org [jofem.org]

- 4. researchgate.net [researchgate.net]

- 5. Measuring glucose concentration in a solution based on the indices of polarimetric purity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Biology of alpha-L-Glucopyranose: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical exploration of the biological roles of alpha-L-glucopyranose, the enantiomer of the ubiquitous D-glucose. While largely considered biologically inert in higher organisms, recent research has unveiled intriguing functions and potential applications for L-glucose (B1675105) and its derivatives in specific biological contexts. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of stereoisomers in biological systems.

Metabolic Fate of this compound: An Overview

Unlike its D-isoform, this compound is not a substrate for the primary enzymes of glycolysis in most organisms, including mammals. The stereospecificity of key enzymes, such as hexokinase, prevents the phosphorylation of L-glucose, the initial and committing step of glycolysis. This metabolic inertia forms the basis for its consideration as a non-caloric sweetener.

However, the biological inertness of L-glucose is not absolute. Certain microorganisms have evolved enzymatic machinery to catabolize this rare sugar.

Bacterial Metabolism of L-Glucose

Specific bacterial species have been identified that can utilize L-glucose as a carbon source. This metabolic capability is of significant interest for understanding microbial diversity and enzymatic evolution.

-

Paracoccus sp. 43P : This soil bacterium was isolated through enrichment cultivation with L-glucose as the sole carbon source.[1] Its metabolic pathway involves the initial oxidation of L-glucose to L-gluconate by an NAD+-dependent L-glucose dehydrogenase (LgdA).[1] Subsequent enzymatic steps convert L-gluconate into intermediates of central metabolism, namely pyruvate (B1213749) and D-glyceraldehyde-3-phosphate.[2][3]

-

Burkholderia caryophylli : This plant pathogenic bacterium possesses the enzyme D-threo-aldose 1-dehydrogenase, which is capable of oxidizing L-glucose.[4][5] This enzyme allows the bacterium to utilize L-glucose as an energy source.[4]

Transport of L-Glucose Analogs into Cancer Cells

A fascinating and clinically relevant discovery is the aberrant uptake of fluorescently labeled L-glucose analogs, such as 2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG), into certain cancer cells.[6] This phenomenon suggests a unique transport mechanism that is distinct from the well-characterized glucose transporters (GLUTs).

The uptake of 2-NBDLG in cancer cells is not inhibited by cytochalasin B, a potent inhibitor of GLUTs, but is sensitive to phloretin, a broader-spectrum inhibitor of membrane transport proteins.[7][8] This suggests a non-GLUT-mediated transport mechanism that is more prevalent or active in malignant cells compared to their normal counterparts.

Quantitative Data on Fluorescent Glucose Analog Uptake

The following table summarizes a comparative analysis of 2-NBDG (the D-glucose analog) and 2-NBDLG uptake in human osteosarcoma U2OS cells.

| Fluorescent Analog | Mean Fluorescence Increase (Relative to 2-NBDG) | Inhibition by Phloretin (150 µM) | Inhibition by Cytochalasin B (10 µM) |

| 2-NBDG | 100% | Significant reduction | Weak but significant attenuation |

| 2-NBDLG | ~80% | Significant reduction | No significant inhibition |

Data compiled from studies on U2OS cells, indicating a distinct, phloretin-sensitive uptake mechanism for 2-NBDLG in these cancer cells.[7]

Insulinotropic Effects of L-Glucose Pentaacetate

While L-glucose itself does not trigger insulin (B600854) secretion, a derivative, beta-L-glucose pentaacetate, has been shown to stimulate insulin release from pancreatic β-cells.[9][10] This effect is not dependent on the metabolism of the L-glucose moiety.

The proposed mechanism involves the direct interaction of beta-L-glucose pentaacetate with a putative cell surface receptor on β-cells. This interaction is thought to be analogous to the perception of bitter taste, potentially involving the G-protein gustducin. This signaling cascade leads to membrane depolarization, an influx of Ca2+, and subsequent exocytosis of insulin-containing granules.

Dose-Response of beta-L-glucose pentaacetate on Insulin Release

Studies on isolated rat pancreatic islets have demonstrated a dose-dependent stimulation of insulin release by beta-L-glucose pentaacetate in the presence of a stimulatory concentration of D-glucose (7.0 mM).

| Concentration of beta-L-glucose pentaacetate | Insulin Release (relative to control) |

| 0.17 mM | No significant increase |

| 0.34 mM | Significant increase |

| 0.85 mM | Near-maximal response |

| 1.7 mM | Significant increase, but lower than 0.85 mM |

This data suggests a specific and saturable mechanism of action.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-L-glucose (2-NBDLG)

Objective: To synthesize the fluorescent L-glucose analog 2-NBDLG for use in cellular uptake studies.

Materials:

-

L-mannose

-

Reagents for a multi-step synthesis to produce L-glucosamine

-

4-Fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F)

-

Standard laboratory equipment for organic synthesis

Procedure:

-

Synthesis of L-glucosamine: L-glucosamine is not commercially available and must be synthesized. A multi-step synthesis starting from L-mannose can be employed. This synthesis involves several protection, inversion, and deprotection steps.

-

Coupling of L-glucosamine with NBD-F:

-

Dissolve the synthesized L-glucosamine in a suitable solvent.

-

Add NBD-F to the solution.

-

The reaction is typically carried out at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the product (2-NBDLG) using column chromatography.

-

Confirm the identity and purity of the final product using techniques such as 1H-NMR and mass spectrometry.

-

Assay for beta-L-glucose pentaacetate Stimulated Insulin Secretion from Isolated Pancreatic Islets

Objective: To quantify the insulinotropic effect of beta-L-glucose pentaacetate on isolated pancreatic islets.

Materials:

-

Pancreatic islets isolated from a suitable animal model (e.g., rat)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

-

beta-L-glucose pentaacetate stock solution

-

24-well culture plates

-

Incubator (37°C, 5% CO2)

-

Insulin ELISA kit

Procedure:

-

Islet Pre-incubation:

-

Handpick islets of similar size and place them in groups of 10-15 islets per well of a 24-well plate.

-

Pre-incubate the islets in KRB buffer with low glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal state.[12]

-

-

Compound Treatment:

-

For the experimental group, replace the pre-incubation buffer with low glucose KRB buffer containing the desired concentration of beta-L-glucose pentaacetate.

-

For the control group, use the vehicle control in the buffer.

-

-

Basal Insulin Secretion:

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant to measure basal insulin secretion.[12]

-

-

Stimulated Insulin Secretion:

-

Replace the buffer with high glucose KRB buffer (with or without beta-L-glucose pentaacetate) and incubate for 1 hour.[12]

-

Collect the supernatant to measure glucose-stimulated insulin secretion.

-

-

Insulin Quantification:

-

Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Normalize the insulin secretion data to the islet number or protein content.

-

Analysis of L-glucose Metabolism in Paracoccus sp. 43P

Objective: To characterize the metabolic pathway of L-glucose in Paracoccus sp. 43P.

Materials:

-

Paracoccus sp. 43P culture

-

Minimal medium containing L-glucose as the sole carbon source

-

Cell lysis buffer and sonicator

-

Enzyme assay reagents (NAD+, L-glucose, etc.)

-

Equipment for enzyme purification (e.g., FPLC)

-

Molecular biology reagents for gene cloning and expression

Procedure:

-

Cultivation: Grow Paracoccus sp. 43P in a minimal medium with L-glucose to induce the expression of the relevant metabolic enzymes.

-

Preparation of Cell-Free Extract:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cells in a suitable buffer and lyse them by sonication.

-

Clarify the lysate by centrifugation to obtain the cell-free extract.

-

-

Enzyme Assays:

-

Perform enzyme assays on the cell-free extract to detect L-glucose dehydrogenase activity by monitoring the reduction of NAD+ in the presence of L-glucose.

-

-

Enzyme Purification and Gene Identification:

-

Purify the L-glucose dehydrogenase from the cell-free extract using chromatographic techniques.

-

Determine the N-terminal amino acid sequence of the purified enzyme.

-

Design primers based on the amino acid sequence to clone the corresponding gene.

-

Sequence the cloned gene and the surrounding genomic region to identify other genes involved in the metabolic pathway.

-

-

Heterologous Expression and Characterization of Pathway Enzymes:

-